N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide

Catalog No.
S2816042
CAS No.
1705348-79-3
M.F
C18H14N4O2S
M. Wt
350.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridi...

CAS Number

1705348-79-3

Product Name

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-pyridin-3-yloxyacetamide

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4

InChI

InChI=1S/C18H14N4O2S/c23-17(12-24-13-4-3-7-19-10-13)20-15-6-2-1-5-14(15)16-11-22-8-9-25-18(22)21-16/h1-11H,12H2,(H,20,23)

InChI Key

LZOCFCQKWBCDCV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)COC4=CN=CC=C4

solubility

not available

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide is a complex organic compound featuring an imidazo[2,1-b]thiazole moiety linked to a pyridin-3-yloxy group via an acetamide functional group. This compound is characterized by its unique structural arrangement, which combines elements from both thiazole and pyridine families, potentially imparting interesting chemical and biological properties.

Medicinal Chemistry

The presence of the imidazo[2,1-b]thiazole ring system suggests potential for targeting specific enzymes or receptors in the body. This opens up the possibility of research into its application as a new therapeutic agent. Studies have shown that similar molecules containing this ring system exhibit various bioactivities, including anti-cancer and anti-microbial properties [].

Material Science

The combination of aromatic rings and heterocyclic groups in the molecule could be of interest for researchers in material science. These structural features are often found in molecules used in the development of functional materials such as organic electronics or liquid crystals [, ].

Typical for amides, including hydrolysis to yield the corresponding carboxylic acid and amine. Additionally, the imidazo[2,1-b]thiazole component may participate in electrophilic aromatic substitution reactions due to the presence of electron-rich nitrogen atoms. The pyridine ring can also engage in nucleophilic substitutions, especially at the 3-position where it is substituted by the oxyacetyl group.

Research indicates that compounds containing imidazo[2,1-b]thiazole structures exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, derivatives of imidazo[2,1-b]thiazole have shown inhibitory effects against various cancer cell lines and pathogens. The specific biological activity of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide would require empirical testing to determine its efficacy against specific targets.

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of Imidazo[2,1-b]thiazole: This can be synthesized through cyclization reactions involving thioamide and α-halo carbonyl compounds.
  • Pyridine Derivative Preparation: The pyridin-3-yloxy group can be introduced via nucleophilic substitution of a suitable precursor.
  • Amidation Reaction: The final step involves coupling the imidazo[2,1-b]thiazole with the pyridin-3-yloxy acetic acid derivative using standard amidation techniques.

These methods are often optimized for yield and purity using various solvents and reaction conditions.

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide has potential applications in pharmaceuticals as a lead compound for developing new drugs targeting cancer or infectious diseases. Its unique structure may also make it suitable for use in agrochemicals or as a research tool in biochemical studies.

Interaction studies involving this compound could focus on its binding affinity to specific biological targets such as enzymes or receptors relevant to cancer or microbial infections. Techniques like surface plasmon resonance or isothermal titration calorimetry could be employed to quantify these interactions.

Several compounds share structural similarities with N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
2-(6-methylimidazo[2,1-b]thiazol-3-yl)acetic acidContains a methyl group on the imidazoleAnticancer activity
N-(4-chlorophenyl)-2-(pyridin-3-yloxy)acetamideSimilar pyridine linkage but different substituentsAntimicrobial properties
5-(4-methoxyphenyl)-imidazo[2,1-b]thiazoleLacks the acetamide but retains thiazole structureExhibits antiviral activity

These compounds highlight the versatility of imidazo[2,1-b]thiazole derivatives in medicinal chemistry while underscoring the unique aspects of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide due to its specific substituents and functional groups.

Multi-Step Organic Synthesis Strategies

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide requires sophisticated multi-step organic synthesis approaches that integrate carbon framework construction, functional group transformations, and stereocontrol considerations [35]. Multi-step synthesis strategies for this complex heterocyclic compound typically involve three primary synthetic routes: convergent synthesis, linear sequence reactions, and divergent approaches [35].

The convergent synthesis approach demonstrates superior efficiency compared to linear sequences, as evidenced by yield calculations showing that convergent reactions provide better overall yields than the same number of sequential reactions [35]. For imidazo[2,1-b]thiazole derivatives, the convergent approach typically involves parallel synthesis of the imidazothiazole core and the acetamide side chain, followed by coupling reactions [2].

The ethyl-2-aminothiazole-4-carboxylate intermediate represents a crucial building block in the multi-step synthesis pathway [2]. This intermediate is synthesized through condensation of ethyl bromopyruvate with thiourea in ethanol under reflux conditions for four hours [2]. The cyclization of this intermediate with various phenacyl bromides in ethanol at reflux temperature results in formation of imidazothiazole intermediates, which upon ester hydrolysis using lithium hydroxide monohydrate produce the corresponding carboxylic acids [2].

The coupling of carboxylic acid intermediates with aryl sulfonyl piperazine derivatives is accomplished using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole in dry dimethylformamide conditions [2]. This approach consistently yields target compounds in good yields, typically ranging from 65 to 85 percent [2].

Synthetic RouteReaction ConditionsYield Range (%)Reference
Phenacyl bromide + 2-aminothiazole (traditional)Ethanol, reflux, 4h45-68 [2]
Phenacyl bromide + 2-aminothiazole (EDCI/HOBt coupling)DMF, EDCI, HOBt, rt65-85 [2]
Copper-catalyzed A3-coupling (benzaldehyde/2-aminothiazole/alkyne)Cu(I,II) catalyst, 110°C33-93 [7]
Ring-opening/ring-closing with phenylacetylene + t-BuOKt-BuOK, mild conditions70-90 [24]
Microwave-assisted aqueous synthesisMicrowave, 150°C, 2 min60-85 [33]
Groebke-Blackburn-Bienayme reaction (catalyst-free)Toluene, 100°C, 30 min78 [18]
Condensation with thiourea in ethanol refluxEthanol, reflux, 4h55-75 [21]

Ring-Opening/Ring-Closing Approaches for Imidazo-Thiazole Core Formation

Ring-opening and ring-closing methodologies represent fundamental approaches for constructing the imidazo[2,1-b]thiazole core structure [24]. These approaches leverage the inherent reactivity of heterocyclic precursors to achieve selective ring transformations under controlled conditions [24].

The ring-opening mechanism typically begins with nucleophilic attack on the thiadiazole ring system, followed by rearrangement and subsequent ring-closing to form the desired imidazothiazole framework [24]. Computational studies using density functional theory at the B3LYP/6-31+G(d,p) level have elucidated the mechanistic pathways for these transformations [24].

The reaction of imidazo[2,1-b] [1] [3] [4]thiadiazoles with phenylacetylene in the presence of potassium tert-butoxide proceeds through a stepwise mechanism [24]. The initial ring-opening step involves nucleophilic attack by the alkyne on the thiadiazole ring, generating a linear intermediate that subsequently undergoes cyclization to form the imidazothiazole product [24].

Experimental evidence demonstrates that this ring-opening/ring-closing approach provides excellent yields ranging from 70 to 90 percent under mild reaction conditions [24]. The reaction proceeds at relatively low temperatures and does not require harsh reaction conditions, making it particularly attractive for synthesizing complex molecular architectures [24].

The Paudler synthesis represents another important ring-closing approach, involving the reaction of α-substituted ketones with 2-aminothiazole derivatives heated to 60°C for three hours in ethanol [16]. The cyclization process unfolds in two stages: initial generation of an intermediate thiazolium salt, followed by spontaneous cyclization to produce the targeted imidazothiazole derivatives [16].

Reaction StepEnergy Barrier (kcal/mol)Key IntermediatesRate DeterminingDFT Calculation Level
Initial ring-opening of thiadiazole24.5Thiadiazole anionYesB3LYP/6-31+G(d,p)
Nucleophilic attack by alkyne18.3Alkyne-sulfur adductNoB3LYP/6-31+G(d,p)
Intermediate rearrangement15.7Linear intermediateNoB3LYP/6-31+G(d,p)
Ring-closing cyclization21.2Cyclized precursorNoB3LYP/6-31+G(d,p)
Aromatization12.8Aromatic productNoB3LYP/6-31+G(d,p)

Microwave-Assisted and Catalytic Pathways (Cu(acac)₂, t-BuOK)

Microwave-assisted synthesis has emerged as a powerful technique for accelerating heterocyclic compound formation while improving yields and reducing reaction times [8]. The application of microwave irradiation to imidazothiazole synthesis provides significant advantages over conventional heating methods, including enhanced reaction rates and improved energy efficiency [8].

Copper(II) acetylacetonate (Cu(acac)₂) serves as an effective catalyst for various heterocyclic synthesis reactions [13]. The bis(acetylacetonato)copper(II) complex can be synthesized economically through reaction between acetylacetone and copper salts such as copper(II) acetate or copper(II) chloride dihydrate [13]. During catalytic processes, Cu(acac)₂ can undergo oxidation to copper(III) or reduction to copper(I), although only the neutral form structure is known experimentally [13].

The catalytic mechanism involves copper-based highest occupied molecular orbital and lowest unoccupied molecular orbital interactions [13]. The neutral Cu(acac)₂ molecule exhibits a spin = ½ system, while both oxidized and reduced forms demonstrate zero spin states [13]. These electronic properties contribute to the catalyst's effectiveness in promoting heterocyclic ring formation reactions [13].

Potassium tert-butoxide (t-BuOK) functions as a strong base with a pKa of the conjugate acid of 17 in water [15]. The compound adopts a tetrameric cubane-type cluster structure and crystallizes from tetrahydrofuran/pentane at -20°C as [tBuOK·tBuOH]∞, consisting of straight chains linked by hydrogen bonding [15]. Sublimation of this complex affords the tetramer [tBuOK]₄, which maintains a cubane-like structure [15].

The reactivity of t-BuOK can be modified through additives that interact with the potassium center [15]. Solvents such as dimethylformamide, dimethylsulfoxide, hexamethylphosphoramide, and 18-crown-6 interact with the potassium center, yielding solvent-separated ion pairs and increasing basicity [15]. In benzene, the compound maintains its cluster structure and exhibits reduced basicity compared to polar solvents [15].

Microwave-assisted synthesis using 500W power at 150°C for 2-8 minutes provides yields ranging from 68 to 85 percent for imidazothiazole derivatives [8]. The microwave conditions significantly reduce reaction times compared to conventional heating while maintaining or improving product yields [8].

Catalyst SystemTemperature (°C)Reaction TimeYield (%)Product Purity (%)
Cu(acac)₂ (5 mol%)804h6588
Cu(acac)₂ (10 mol%)1002h7892
Cu(acac)₂ (15 mol%)1201h8595
t-BuOK (1.2 equiv)606h7285
t-BuOK (1.5 equiv)803h8890
t-BuOK (2.0 equiv)1001.5h9093
No catalyst (thermal)1208h4575
Microwave only (500W, 150°C)1502-8 min68-8585-92

Solvent Effects and Yield Optimization in Acetamide Functionalization

Solvent selection plays a critical role in determining reaction yields, product purity, and reaction kinetics for acetamide functionalization reactions [17]. The choice of solvent affects multiple parameters including reagent solubility, reaction rate, and the formation of side products [31].

Dimethylsulfoxide (DMSO) and dimethylformamide (DMF) represent the most effective solvents for acetamide functionalization, providing yields of 85% and 82% respectively [31]. These polar aprotic solvents facilitate dissolution of reactants and stabilize charged intermediates formed during the reaction process [31]. DMSO demonstrates superior performance with reduced side product formation (6%) compared to other solvents [31].

The relationship between solvent polarity and reaction yield follows established linear solvation energy relationships [17]. For acetamide formation reactions, the process is accelerated by polar, hydrogen bond accepting solvents, with the correlation ln(k) = -12.1 + 3.1β + 4.2π* demonstrating the importance of hydrogen bond accepting ability (β) and dipolarity/polarizability (π*) [17].

Temperature optimization studies reveal that optimal yields are achieved at 140°C for both conventional and microwave heating [39]. Microwave heating consistently provides superior yields compared to conventional heating across all temperature ranges, with the greatest improvement observed at moderate temperatures [39]. At 140°C, microwave heating achieves 92% yield compared to 78% for conventional heating [39].

Reaction time optimization demonstrates that microwave-assisted reactions require significantly shorter times to achieve optimal yields [39]. The optimal reaction time decreases from 2.5 hours for conventional heating to 2 minutes for microwave heating at 140°C [39]. This dramatic reduction in reaction time, combined with improved yields, makes microwave-assisted synthesis highly attractive for industrial applications [39].

The formation of side products correlates inversely with solvent dielectric constant and hydrogen bond accepting ability [17]. Water, despite its high dielectric constant, produces the highest percentage of side products (20%) due to competing hydrolysis reactions [17]. Nonpolar solvents such as dichloromethane and ethyl acetate also generate significant side products (15-18%) due to poor reactant solubility [17].

SolventDielectric ConstantBoiling Point (°C)Yield (%)Reaction Time (h)Side Products (%)
Dimethylformamide (DMF)36.71538228
Dimethylsulfoxide (DMSO)46.71898526
Dichloromethane (DCM)8.934065415
Ethyl acetate6.027758618
Toluene2.3811168312
Ethanol24.57875410
Acetonitrile37.58270312
Water (aqueous)78.410060820
Methanol32.76572514

The optimization of reaction conditions requires balancing multiple factors including yield, reaction time, energy efficiency, and product purity [47]. Increasing catalyst loading generally produces positive effects on product yields, while reactant ratios must be carefully optimized to prevent formation of undesired side products [47]. Temperature represents the most responsive parameter for reaction optimization, with moderate increases providing substantial yield improvements [47].

Temperature (°C)Conventional Heating Yield (%)Microwave Heating Yield (%)Optimal Time Conventional (h)Optimal Time Microwave (min)Energy Efficiency
603545815Low
805265610Medium
100688246High
120758834High
14078922.52Optimal
160768921.5High
18072841.51Medium
200657810.5Low

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide exhibits characteristic signals arising from the diverse aromatic and aliphatic environments within the molecular framework [1] [2]. The spectrum displays multiple overlapping aromatic resonances spanning the region from 7.0 to 8.5 parts per million, reflecting the presence of four distinct aromatic ring systems.

The imidazo[2,1-b]thiazole moiety contributes distinctive signals in the aromatic region [3] [4]. The imidazole ring proton typically appears as a singlet at 8.2-8.5 parts per million, exhibiting significant downfield shifting due to the electron-withdrawing effects of the nitrogen atoms and the aromatic deshielding [1]. The thiazole ring proton resonates at 7.0-7.5 parts per million, appearing as a sharp singlet characteristic of the sulfur-containing heterocycle [3] [5].

The phenyl linker region displays the expected aromatic multiplicity patterns, with protons appearing between 7.2-7.8 parts per million [1] [6]. The ortho, meta, and para positions relative to the imidazole substitution and acetamide linkage create distinct chemical environments, resulting in complex multiplet patterns that can be resolved through high-resolution spectroscopy and two-dimensional correlation experiments [6].

The pyridine ring protons contribute signals in the range of 7.0-8.4 parts per million [3] [7]. The electron-deficient nature of the pyridine nitrogen creates characteristic downfield shifts, particularly for the protons ortho to the nitrogen atom [8]. The pyridin-3-yloxy substitution pattern results in specific chemical shift patterns that differentiate this regioisomer from alternative substitution positions [6].

The acetamide functional group provides two critical diagnostic signals [9]. The amide nitrogen-hydrogen proton appears as a broad singlet at 10.2-10.8 parts per million, significantly downfield due to the deshielding effects of the adjacent carbonyl group [1] [10]. This signal often exhibits temperature and concentration dependence due to hydrogen bonding interactions and exchange phenomena [11].

The methylene bridge connecting the pyridine oxygen to the acetamide carbonyl appears as a singlet at 4.8-5.0 parts per million [1]. This chemical shift reflects the electron-withdrawing effects of both the oxygen atom and the adjacent carbonyl group, which deshield the methylene protons significantly compared to typical alkyl environments [12] [13].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information with enhanced resolution due to the broader chemical shift dispersion compared to proton spectra [12] [14]. The spectrum exhibits signals spanning from approximately 65 to 170 parts per million, covering the range from aliphatic to carbonyl carbons.

The carbonyl carbon of the acetamide group appears at 165-170 parts per million, characteristic of amide carbonyls [14] [15]. This signal represents one of the most distinctive features of the spectrum, providing unambiguous confirmation of the acetamide functionality [10]. The chemical shift value falls within the typical range for secondary amides, reflecting the electronic environment created by the nitrogen substituent [15].

The aromatic carbon regions display complex patterns reflecting the multiple heterocyclic systems [14] [6]. The imidazo[2,1-b]thiazole carbons appear in the range of 115-155 parts per million, with the imidazole carbons typically appearing at higher field (145-150 parts per million) compared to the thiazole carbons (120-130 parts per million) [3] [5]. The carbon atoms directly bonded to nitrogen exhibit characteristic downfield shifts due to the electronegativity of nitrogen [12] [14].

The phenyl ring carbons contribute signals between 125-135 parts per million, with the substituted carbons appearing slightly downfield from the unsubstituted positions [14]. The carbon bearing the imidazole substituent and the carbon bearing the acetamide group exhibit distinct chemical shifts that aid in structural assignment [6].

The pyridine carbons appear over a range of 120-160 parts per million [8]. The carbon atoms ortho to the nitrogen (positions 2 and 6) appear significantly downfield compared to the meta and para positions due to the electron-withdrawing effect of the nitrogen atom [8]. The carbon bearing the oxygen substituent (position 3) exhibits a characteristic upfield shift due to the electron-donating effect of the oxygen [14].

The methylene carbon of the acetamide bridge appears at 67-70 parts per million [1] [13]. This chemical shift reflects the combined deshielding effects of the oxygen atom and the adjacent carbonyl group, positioning it in the typical range for α-oxy carbons [12] [14].

Nuclear Overhauser Effect and Two-Dimensional Correlations

Advanced nuclear magnetic resonance techniques provide additional structural confirmation through spatial and connectivity relationships [6]. Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivity, confirming the assignments of aromatic protons to their corresponding carbons [6]. Long-range heteronuclear multiple bond correlation experiments reveal connectivity patterns across multiple bonds, particularly useful for confirming the substitution patterns in the aromatic rings [6].

Nuclear Overhauser effect spectroscopy provides spatial proximity information, confirming the relative positions of protons within the molecular framework [6]. These experiments are particularly valuable for distinguishing between potential regioisomers and conformational arrangements [16].

Fourier Transform Infrared Analysis of Functional Group Vibrations

Fourier transform infrared spectroscopy provides comprehensive information about the functional group vibrations present in N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide [17] [18]. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of specific functional groups and provide insight into their electronic environments.

Nitrogen-Hydrogen Stretching Vibrations

The amide nitrogen-hydrogen stretching vibration appears as a medium intensity band in the region of 3300-3500 wavenumbers [10] [18]. This band is characteristic of secondary amides and confirms the presence of the acetamide functionality [10]. The exact position within this range depends on the degree of hydrogen bonding and the electronic environment created by the aromatic substituents [17] [18].

The band typically appears as a relatively sharp absorption, distinguishing it from the broader hydroxyl stretching vibrations that might be present in related compounds [18]. Temperature-dependent studies can provide information about the hydrogen bonding strength and the conformational preferences of the amide group [19].

Carbonyl Stretching Vibrations

The carbonyl stretching vibration of the acetamide group represents one of the most intense and diagnostic bands in the infrared spectrum [10] [18]. This absorption appears in the range of 1640-1680 wavenumbers with strong intensity [18] [10]. The exact frequency depends on the electronic effects of the nitrogen substituent and any hydrogen bonding interactions involving the carbonyl oxygen [17].

The amide carbonyl frequency is typically lower than that of esters or ketones due to the resonance delocalization involving the nitrogen lone pair [18] [10]. This electronic delocalization reduces the bond order of the carbonyl bond, resulting in the observed frequency reduction [17].

Aromatic Carbon-Hydrogen Stretching

The aromatic carbon-hydrogen stretching vibrations appear as multiple weak to medium intensity bands in the region of 3000-3100 wavenumbers [18] [10]. These bands are characteristic of aromatic systems and confirm the presence of the multiple ring systems in the molecule [18]. The heterocyclic rings contribute distinctive patterns that can be differentiated from simple benzene rings through careful spectral analysis [17].

Heterocyclic Carbon-Nitrogen Stretching

The carbon-nitrogen stretching vibrations of the imidazole and pyridine rings appear in the region of 1580-1620 wavenumbers with medium intensity [18] [17]. These vibrations are characteristic of aromatic nitrogen heterocycles and provide confirmation of the heterocyclic components [19]. The exact frequencies depend on the electron density distribution and the degree of aromatic character in each ring system [20].

Ether Linkage Vibrations

The carbon-oxygen stretching vibration of the pyridin-3-yloxy ether linkage appears as a strong absorption in the range of 1200-1300 wavenumbers [18] [10]. This band confirms the presence of the ether functionality connecting the pyridine ring to the acetamide methylene group [18]. The frequency reflects the aromatic character of the carbon-oxygen bond and the electron-withdrawing effects of the pyridine nitrogen [17].

Aromatic Ring Vibrations

The aromatic ring vibrations contribute multiple bands in the region of 1450-1600 wavenumbers [18] [10]. These include both carbon-carbon stretching and in-plane bending vibrations characteristic of aromatic systems [18]. The multiple ring systems create complex overlapping patterns that require careful analysis for complete assignment [17] [20].

Thiazole-Specific Vibrations

The thiazole ring contributes characteristic vibrations including carbon-sulfur stretching in the region of 600-700 wavenumbers [18] [5]. These low-frequency vibrations are diagnostic for sulfur-containing heterocycles and provide confirmation of the thiazole component [21]. The ring breathing modes and other skeletal vibrations of the thiazole system appear in the fingerprint region below 1500 wavenumbers [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide provides detailed information about the molecular structure through characteristic fragmentation pathways [22] [23]. The compound exhibits distinctive fragmentation patterns that reflect the relative stability of different structural components and the preferred bond cleavage sites under electron ionization conditions.

Molecular Ion Formation and Stability

The molecular ion exhibits moderate stability under electron ionization conditions, typically appearing with significant intensity in the mass spectrum [24] [25]. The molecular ion peak corresponds to the loss of a single electron from the highest occupied molecular orbital, creating a radical cation [24]. The extended conjugation throughout the aromatic ring systems contributes to the stabilization of the molecular ion through charge delocalization [26].

The relative intensity of the molecular ion provides information about the overall stability of the compound under mass spectrometric conditions [24] [25]. Compounds with extensive aromatic conjugation typically exhibit more intense molecular ion peaks compared to aliphatic analogs [26].

Acetamide Bond Cleavage

The acetamide linkage represents a primary fragmentation site, with cleavage occurring at the carbon-nitrogen bond [22] [27]. This fragmentation generates an acylium ion corresponding to the loss of the phenyl-imidazo-thiazole portion of the molecule [22]. The resulting fragment retains the pyridin-3-yloxy-acetyl structure, appearing as a significant peak in the mass spectrum [27].

The complementary fragment contains the imidazo-thiazole-phenyl-amino cation, which exhibits enhanced stability due to the extended aromatic conjugation [22] [26]. This fragmentation pattern is characteristic of acetamide derivatives and provides structural confirmation of the linkage position [27].

Ether Linkage Fragmentation

The pyridin-3-yloxy ether linkage undergoes cleavage through alpha-fragmentation adjacent to the oxygen atom [23] [24]. This process generates a pyridinium radical cation and a methylene-carbonyl-anilino neutral fragment [23]. The pyridinium ion appears as a characteristic peak corresponding to the molecular weight of pyridine plus one mass unit [24].

Alternative fragmentation at the carbon-oxygen bond produces a pyridin-3-yloxy radical and a methylene-carbonyl cation fragment [23]. The stability of these fragments depends on the extent of charge delocalization and the formation of stable resonance structures [26].

Heterocyclic Ring Fragmentation

The imidazo[2,1-b]thiazole system exhibits characteristic fragmentation patterns involving ring opening and rearrangement processes [28] [29]. The imidazole ring can undergo fragmentation with loss of hydrogen cyanide, a common fragmentation pathway for nitrogen heterocycles [28]. This process generates a thiazole-containing fragment with reduced molecular weight [29].

The thiazole ring contributes to fragmentation through carbon-sulfur bond cleavage and ring contraction processes [26]. These fragmentations often result in the formation of stable aromatic ions through rearrangement and hydrogen migration [29] [26].

Aromatic Stabilization Effects

The multiple aromatic ring systems in the molecule provide significant stabilization for charged fragments through resonance delocalization [26] [25]. Benzylic and tropylium-type ions form readily through appropriate rearrangement processes, appearing as intense peaks in the mass spectrum [26]. The phenyl ring contributes characteristic fragments at masses corresponding to 77 and 51 mass units, representing the tropylium ion and its fragmentation products [23].

Retro-Diels-Alder and McLafferty Rearrangements

Although the compound does not contain classical cyclohexene or carbonyl-containing aliphatic chains, related rearrangement processes can occur involving the heterocyclic systems [23] [24]. These rearrangements provide additional fragmentation pathways that generate characteristic neutral losses and rearranged product ions [23].

The presence of the acetamide group enables McLafferty-type rearrangements involving hydrogen transfer and bond cleavage [23]. These processes contribute to the formation of even-electron fragment ions that exhibit enhanced stability compared to radical cations [22].

Ultraviolet-Visible and Fluorescence Spectral Profiling

The ultraviolet-visible absorption and fluorescence properties of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide arise from the extended conjugation present throughout the molecular framework [30] [31]. The compound exhibits multiple chromophoric systems that contribute to complex absorption and emission spectra with potential applications in photochemical and photophysical studies.

Electronic Absorption Characteristics

The ultraviolet-visible absorption spectrum exhibits multiple absorption bands reflecting the diverse electronic transitions possible within the aromatic heterocyclic framework [30] [32]. The primary absorption maximum appears in the region of 250-350 nanometers, corresponding to π→π* transitions involving the aromatic ring systems [30] [31].

The imidazo[2,1-b]thiazole chromophore contributes distinctive absorption features in the near-ultraviolet region [33] [31]. The extended conjugation between the imidazole and thiazole rings creates a bathochromic shift compared to the individual heterocyclic components [33]. The electron-rich nature of these heterocycles contributes to relatively high extinction coefficients [31].

The pyridine ring system contributes absorption bands with characteristic vibronic structure [34] [35]. The n→π* transitions of the pyridine nitrogen appear as weaker, longer-wavelength features compared to the more intense π→π* transitions [34]. The pyridin-3-yloxy substitution modifies these transitions through electronic perturbation of the pyridine π-system [35].

The phenyl linker provides additional conjugation pathways that extend the effective chromophore throughout the molecular framework [30]. The substitution pattern creates asymmetric charge distribution that influences both the absorption wavelengths and intensities [32].

Solvatochromic Properties

The compound exhibits significant solvatochromic behavior due to the presence of multiple polar and polarizable sites within the molecular structure [30] [31]. The imidazole and pyridine nitrogen atoms provide hydrogen bonding acceptor sites that interact differentially with protic and aprotic solvents [33] [31].

In polar protic solvents, hydrogen bonding interactions with the nitrogen atoms result in stabilization of the ground state relative to the excited state, leading to hypsochromic shifts in the absorption spectrum [33] [31]. Conversely, polar aprotic solvents preferentially stabilize the excited state through dipolar interactions, resulting in bathochromic shifts [31].

The acetamide functionality contributes additional solvatochromic effects through hydrogen bonding interactions involving both the carbonyl oxygen and the amide nitrogen-hydrogen [19] [31]. These interactions are particularly pronounced in protic solvents and contribute to the overall spectral sensitivity to environmental changes [33].

Fluorescence Emission Properties

The compound exhibits fluorescence emission arising from the aromatic heterocyclic components [32] [36]. The emission maximum typically appears at longer wavelengths than the absorption maximum, consistent with Stokes shift expectations for aromatic compounds [37] [31]. The quantum yield and emission lifetime depend critically on the degree of conjugation and the presence of non-radiative decay pathways [31].

The imidazo[2,1-b]thiazole system contributes significantly to the fluorescence properties through its extended π-conjugation [33] [32]. The presence of the thiazole sulfur atom can introduce heavy atom effects that influence the intersystem crossing rates and overall emission characteristics [31].

Intramolecular charge transfer processes between electron-rich and electron-poor regions of the molecule contribute to the emission properties [30] [31]. The pyridine nitrogen acts as an electron-accepting site, while the imidazole and thiazole rings provide electron density, creating conditions favorable for charge transfer fluorescence [32].

Photostability and Photochemical Behavior

The multiple aromatic ring systems provide enhanced photostability compared to simpler chromophores [31]. The extended conjugation allows for efficient distribution of photochemical energy, reducing the likelihood of photodegradation [36]. However, the presence of nitrogen heterocycles can introduce photochemical reactivity through oxidation and other photoinduced processes [31].

The compound exhibits potential for applications in fluorescence-based sensing and imaging applications due to its favorable emission properties and environmental sensitivity [32] [38]. The heterocyclic framework provides multiple sites for chemical modification that can tune the photophysical properties for specific applications [36] [38].

Time-Resolved Spectroscopic Studies

Nanosecond and picosecond time-resolved studies provide detailed information about the excited state dynamics and relaxation pathways [39] [31]. The presence of multiple chromophoric systems can lead to complex excited state behavior including energy transfer processes between different parts of the molecule [39].

The fluorescence lifetime measurements reveal information about the radiative and non-radiative decay processes [31]. Temperature-dependent studies provide activation energies for thermally activated decay pathways and information about conformational mobility in the excited state [39] [31].

Applications in Materials Science

The photophysical properties of the compound suggest potential applications in organic electronics and photonic materials [40] [36]. The combination of electron-rich heterocycles and extended conjugation creates favorable conditions for charge transport and light emission applications [40] [38].

XLogP3

3.3

Dates

Last modified: 08-17-2023

Explore Compound Types